
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives have been studied for their potential as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. Research conducted by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives demonstrated their effectiveness in inhibiting copper corrosion in nitric acid solutions. The study utilized chemical and electrochemical methods to evaluate the corrosion inhibition performance, showing these compounds act as mixed-type inhibitors and follow chemical adsorption principles (Abu-Rayyan et al., 2022).
Environmental Remediation
Hydrogels synthesized from acrylamide polymers have been explored for the removal of heavy metal ions from aqueous media, indicating their utility in environmental remediation. Javed et al. (2018) developed anionic, neutral, and cationic hydrogels for absorbing metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ from water. These hydrogels were further converted into metal nanoparticles to create hybrid systems for catalyzing the reduction of pollutants, showcasing a two-fold application in water treatment and catalysis (Javed et al., 2018).
Biochemical Research
The biochemical interactions and properties of acrylamide derivatives have been a subject of study, particularly in understanding their reactivity and potential toxicity. Tanış et al. (2019) synthesized N-(4-nitrophenyl)acrylamide and evaluated its antiproliferative activity on cancer cells, along with its chemical reactivity descriptors. This research not only provided insights into the toxicological aspects of acrylamide derivatives but also highlighted their potential for biomedical research, emphasizing the need for further exploration in this area (Tanış et al., 2019).
Advanced Material Applications
Acrylamide derivatives have been utilized in the development of advanced materials, such as light-harvesting systems and responsive polymers. Wang et al. (2005) investigated zinc metalloporphyrins with acrylamide derivatives for solar energy conversion, achieving significant efficiency improvements in dye-sensitized solar cells. This work underscores the potential of acrylamide derivatives in enhancing the performance of renewable energy technologies (Wang et al., 2005).
Propriétés
IUPAC Name |
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O5/c17-12-4-5-14(15(8-12)21(25)26)19-16(22)11(9-18)6-10-2-1-3-13(7-10)20(23)24/h1-8H,(H,19,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXTXBRCJPCWJA-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

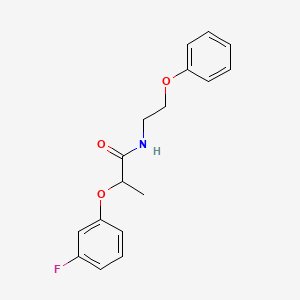
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
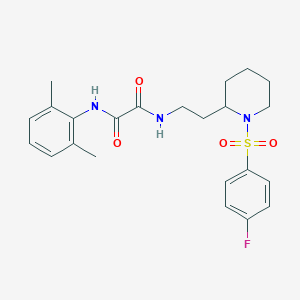
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)
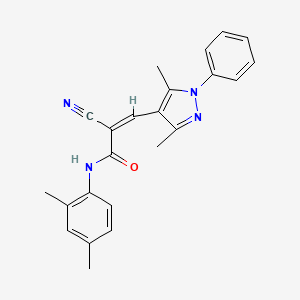
![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
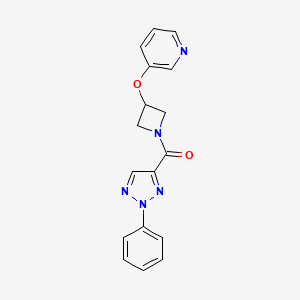
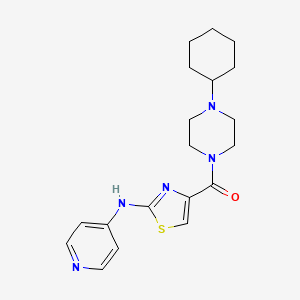

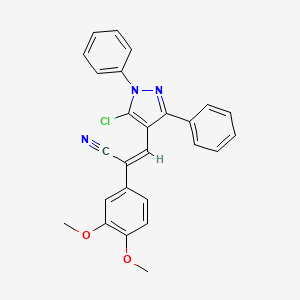

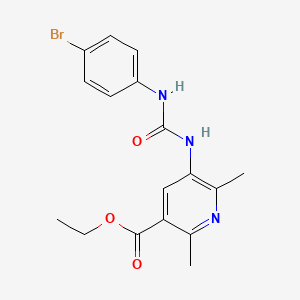
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)